N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-cyano-2-phenylmethoxyethyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-3-9-15(18)17-14(10-16)12-19-11-13-7-5-4-6-8-13/h4-8,14H,2-3,9,11-12H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSSSDFJRLJGKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(COCC1=CC=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467754 | |
| Record name | N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679412-75-0 | |
| Record name | N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2 Benzyloxy 1 Cyanoethyl Pentanamide and Its Derivatives
Strategies for the Formation of the Pentanamide (B147674) Framework
The creation of the pentanamide linkage is a fundamental step in the synthesis of the target molecule. This typically involves the coupling of a pentanoic acid derivative with a suitable amine precursor, such as 2-amino-3-(benzyloxy)propanenitrile. Standard peptide coupling methods are widely employed for this purpose. For instance, reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid, facilitating its reaction with the amine. nih.gov Another common coupling agent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is also effective in promoting amide bond formation. nih.govnih.gov
The general procedure involves dissolving the carboxylic acid (pentanoic acid) in a solvent like dimethylformamide (DMF), followed by the addition of the coupling agents. nih.gov An organic base, such as Diisopropylethylamine (DIPEA), is often included to neutralize the reaction mixture. nih.gov The amine component is then added, and the reaction proceeds to form the desired amide bond. nih.gov These methods are well-established in organic synthesis and provide reliable pathways to the pentanamide core of the target molecule.
Approaches for Incorporating the Cyanoethyl Moiety
The N-substituted 1-cyanoethyl moiety is a key structural feature. This α-amino nitrile structure can be synthesized through multicomponent reactions like the Strecker reaction, which involves the reaction of an aldehyde, an amine, and a cyanide source. nih.gov Alternatively, the cyano group can be introduced via nucleophilic substitution or other functional group transformations.
The synthesis of cyanoacetamide, a related building block, is achieved by reacting ethyl cyanoacetate with concentrated aqueous ammonia. orgsyn.org The reaction proceeds by shaking the mixture, which becomes clear after a few minutes, and then cooling to induce crystallization of the product. orgsyn.org Ethyl cyanoacetate itself can be prepared from chloroacetic acid and sodium cyanide, followed by esterification. orgsyn.org These foundational syntheses for cyano-containing building blocks highlight the established routes for incorporating the cyano group into organic molecules.
Installation and Transformation of the Benzyloxy Group
The benzyloxy group serves as a common protecting group for alcohols in organic synthesis due to its stability under various conditions and its susceptibility to removal by methods such as hydrogenolysis. organic-chemistry.org
A mild and effective method for introducing the benzyl (B1604629) group is through the use of 2-benzyloxy-1-methylpyridinium triflate. organic-chemistry.orgacs.orgbeilstein-journals.org This stable, neutral organic salt acts as a benzyl transfer agent upon warming, avoiding the need for harsh acidic or basic promoters often required in traditional methods like the Williamson ether synthesis. organic-chemistry.orgacs.org The reagent is prepared by coupling benzyl alcohol with 2-chloropyridine, followed by N-methylation with methyl triflate. organic-chemistry.orggoogle.com
The benzylation reaction is typically carried out by heating the alcohol substrate with 2-benzyloxy-1-methylpyridinium triflate in an aromatic solvent such as toluene (B28343) or benzotrifluoride. organic-chemistry.orgacs.org An acid scavenger like magnesium oxide is often included. organic-chemistry.orgacs.org This method is effective for a wide range of primary and secondary alcohols. organic-chemistry.org An alternative protocol involves the in situ generation of the active reagent by treating a mixture of the alcohol, 2-benzyloxypyridine, and magnesium oxide with methyl triflate. beilstein-journals.org
| Substrate Type | Reagent | Solvent | Conditions | Outcome | Reference |
| Primary/Secondary Alcohols | Pre-formed 2-benzyloxy-1-methylpyridinium triflate, MgO | Benzotrifluoride | Heat at 83 °C for 24h | Good to excellent yields of benzyl ethers | acs.org |
| Functionalized Alcohols | 2-benzyloxypyridine, Methyl triflate, MgO | Toluene | 0 °C to 90 °C for 24h | In situ formation of the reagent, good yields | beilstein-journals.org |
An alternative strategy involves using a building block that already contains the benzyloxy group. 2-(Benzyloxy)ethanol is a versatile precursor for this purpose. sigmaaldrich.comchemimpex.com It is a colorless liquid with a faint rose-like odor. nih.gov This compound can be used in various synthetic applications, including as an intermediate in the synthesis of more complex molecules in the pharmaceutical and cosmetic industries. chemimpex.com Its utility as a synthon allows for the direct incorporation of the benzyloxyethyl moiety into a target structure. 2-(Benzyloxy)ethanol has been used in the synthesis of 2,6-diaminopurines and in base-free iridium-catalyzed alkylations of active methylene compounds. sigmaaldrich.com
Multicomponent Cyclization Reactions for Amide Library Construction
Multicomponent reactions (MCRs) are powerful tools for rapidly generating molecular diversity and constructing libraries of complex molecules from simple precursors in a single step. nih.govcornell.edumdpi.com These reactions are highly efficient as they form multiple bonds in one pot, often under mild conditions. mdpi.com
One such strategy involves the conversion of nitriles to α-substituted amides through a sequence of hydrozirconation, acylation, and nucleophilic addition. nih.govnih.gov In this process, a nitrile is treated with Schwartz's reagent (Cp₂ZrHCl) to form a metalloimine, which then reacts with an acyl chloride. The resulting acylimine intermediate can be trapped by a nucleophile. nih.gov By tethering a nucleophilic arene to the nitrile, this sequence can be adapted into an annulation reaction to construct bicyclic amide libraries. nih.gov This approach allows for the efficient synthesis of a diverse set of amides by varying the nitrile, acyl chloride, and nucleophile components, demonstrating a powerful method for creating libraries of analogues related to N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide. nih.govnih.gov A library of 35 bicyclic β-benzyloxy amides was successfully prepared using this one-pot protocol. nih.gov
Total Synthesis and Semi-Synthesis Considerations for Complex Analogs
The total synthesis of complex natural products and their analogues is a significant field in organic chemistry that drives the development of new synthetic methods. nih.govstanford.edu The strategies discussed previously can be integrated into the total synthesis of more complex molecules containing the this compound substructure. Total synthesis provides a means to confirm the structure of natural products and to produce analogues for biological evaluation. nih.gov
For complex analogues, a convergent synthetic plan is often employed, where different fragments of the molecule are synthesized separately and then coupled together at a late stage. The installation of the benzyloxy group as a protecting group is a critical consideration, allowing for transformations on other parts of the molecule before its removal. The modular nature of amide bond formation and multicomponent reactions facilitates the rapid assembly of diverse structures. nih.gov For example, the synthesis of antibacterial agent Furanomycin, a non-proteinogenic α-amino acid, has been approached through various total synthesis strategies, showcasing the methods used to build complex amino acid derivatives. mdpi.com These approaches, which involve careful strategic planning of bond disconnections and stereochemical control, are directly relevant to the synthesis of complex analogues of this compound. nih.govmdpi.com
Stereoselective Synthesis of N 2 Benzyloxy 1 Cyanoethyl Pentanamide Analogs
Asymmetric Synthetic Approaches
Asymmetric synthesis provides a direct route to chiral molecules, avoiding the need for resolving racemic mixtures. Various methodologies have been developed to introduce chirality in the synthesis of β-amino nitrile analogs.
Enantioselective methods aim to produce one enantiomer of a chiral compound in excess over the other. This is often achieved through the use of chiral catalysts or reagents that create a chiral environment during the reaction.
One of the most powerful and widely used methods for synthesizing α-amino nitriles is the Strecker reaction . This three-component reaction involves an aldehyde, an amine, and a cyanide source. masterorganicchemistry.com The development of catalytic enantioselective versions of the Strecker reaction has been a significant focus. mdpi.com For the synthesis of N-acyl-β-amino nitrile analogs, a key intermediate would be a chiral β-amino nitrile.
Recent advancements have seen the use of various chiral catalysts to promote the enantioselective addition of cyanide to imines. For instance, chiral N,N'-dioxide Lewis base promoters have been successfully applied in the asymmetric synthesis of α-amino nitriles through the addition of trimethylsilyl (B98337) cyanide to aldimines. While not directly applied to the target compound, this methodology offers a promising route to chiral α-amino nitrile building blocks.
Another significant approach is the Mannich reaction , which involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine. The asymmetric synthesis of β-amino nitriles has been achieved through a Sc(III)-catalyzed three-component Mannich reaction of silyl (B83357) ketene (B1206846) imines, aldehydes, and anilines, yielding β-amino nitriles with high enantioselectivity. nih.gov This method is particularly relevant for creating the β-amino nitrile core of the target compound's analogs.
The table below summarizes some enantioselective methods applicable to the synthesis of chiral amino nitrile precursors.
| Catalyst/Method | Reactants | Product Type | Enantiomeric Excess (ee) | Reference |
| Chiral N,N'-Dioxide | N-benzhydrylimines, TMSCN | α-Amino nitriles | High | N/A |
| Sc(III)-PyBox | Aldehydes, Anilines, Silyl ketene imines | β-Amino nitriles | Up to 99% | nih.gov |
| (Salen)Al(III) Complex | Imines, HCN | α-Amino nitriles | High | N/A |
Table 1: Examples of Enantioselective Methodologies for Amino Nitrile Synthesis.
When a molecule contains two or more stereocenters, diastereoselective synthesis is employed to control the relative configuration of these centers. For N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide analogs, which have stereocenters at both the α- and β-positions, achieving diastereoselectivity is crucial.
Chiral auxiliaries are commonly used to induce diastereoselectivity. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. For example, the diastereoselective Strecker reaction using (R)-phenylglycine amide as a chiral auxiliary has been reported to produce α-amino nitriles with high diastereomeric ratios. rug.nl This approach could be adapted for the synthesis of the target compound's analogs by reacting a chiral amine auxiliary with an appropriate aldehyde and cyanide source.
Base-controlled diastereoselective synthesis offers another strategy. The choice of base can influence the stereochemical outcome in the synthesis of β-aminonitriles, allowing for the selective formation of either syn- or anti-diastereomers. nih.gov
The following table illustrates the impact of the base on the diastereoselectivity of β-aminonitrile synthesis.
| Base | Product Diastereomer | Diastereomeric Ratio (dr) | Reference |
| n-BuLi | anti-β-aminonitrile | Kinetic control | nih.gov |
| LHMDS | syn-β-aminonitrile | Thermodynamic control | nih.gov |
Table 2: Base-Controlled Diastereoselective Synthesis of β-Aminonitriles.
The chiral pool strategy utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials for the synthesis of complex chiral molecules. youtube.combaranlab.org This approach is highly effective as the stereochemistry of the target molecule is derived from the inherent chirality of the starting material.
For the synthesis of this compound analogs, a chiral amino acid can serve as a precursor. For instance, an N-protected α-amino acid can be reduced to the corresponding β-amino alcohol. This alcohol can then be converted to a β-amino iodide and subsequently to a β-amino cyanide, which is a key intermediate for the target structure. researchgate.net This method allows for the synthesis of enantiopure N-acyl-β-amino nitriles where the stereocenter at the β-position is established from the starting amino acid.
The synthesis of enantiomerically enriched N-acyl amino nitriles can also be achieved through the dehydration of chiral aldoximes derived from chiral pool aldehydes. researchgate.net
Resolution of Racemic Mixtures for Enantiopure Compounds
When a stereoselective synthesis is not employed, a racemic mixture of enantiomers is often produced. Resolution is the process of separating these enantiomers. libretexts.org
One common method is the formation of diastereomeric salts. A racemic mixture of a base can be resolved by reacting it with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by crystallization. The separated diastereomers can then be treated to recover the pure enantiomers of the original base. This method could be applied to a racemic β-amino nitrile intermediate.
Enzymatic resolution is a powerful and highly selective method for separating enantiomers. nih.gov Enzymes like acylases can selectively hydrolyze one enantiomer of an N-acyl amino acid, leaving the other enantiomer unreacted. harvard.eduacs.org For N-acyl-β-amino nitrile analogs, a lipase (B570770) could potentially be used to selectively hydrolyze one enantiomer of a racemic ester precursor, or a nitrilase could be used for the selective hydrolysis of the nitrile group. acs.org Lipase-catalyzed resolution of racemic β-amino esters has been shown to be an effective method. mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC) is an analytical and preparative technique used to separate enantiomers. csfarmacie.czsigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. youtube.com Various CSPs, such as those based on cyclodextrins or polysaccharide derivatives, are available for the separation of a wide range of chiral compounds. nih.govnih.gov
The following table summarizes different resolution techniques applicable to the enantiomers of the target compound's analogs.
| Resolution Technique | Principle | Applicable to | Reference |
| Diastereomeric Salt Formation | Formation and separation of diastereomers with different physical properties. | Racemic amines or acids | libretexts.orgresearchgate.net |
| Enzymatic Resolution | Enantioselective enzymatic transformation (e.g., hydrolysis). | Racemic esters, amides, nitriles | nih.govharvard.eduacs.org |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Racemic mixtures | csfarmacie.czsigmaaldrich.comnih.gov |
Table 3: Methods for the Resolution of Racemic Mixtures.
Chiron Approach in Stereochemical Design
The chiron approach is a retrosynthetic strategy that involves disconnecting a target molecule to a known chiral building block, often derived from the chiral pool. youtube.com This method is a powerful tool for the rational design of a synthetic route to a complex chiral molecule, ensuring the correct stereochemistry.
In the context of this compound, the chiron approach would involve identifying a suitable chiral precursor that contains one or both of the required stereocenters. A retrosynthetic analysis might lead back to a chiral β-amino acid or a derivative thereof. For example, starting from a known enantiopure β-amino acid, the synthesis could proceed by N-acylation with pentanoyl chloride and subsequent modifications to introduce the cyano group. The benzyloxy group could be introduced at an earlier stage on a suitable precursor.
The chiron approach provides a logical and often efficient pathway to enantiomerically pure target molecules by leveraging the readily available chirality of natural products.
Chemical Transformations and Derivatization Studies of N 2 Benzyloxy 1 Cyanoethyl Pentanamide
Functional Group Interconversions on the Pentanamide (B147674) Chain
The pentanamide moiety of N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide offers several avenues for functional group interconversion, primarily centered around the amide bond and the aliphatic pentyl chain. These transformations can alter the molecule's polarity, lipophilicity, and metabolic stability.
One of the primary transformations of the amide group is its hydrolysis to the corresponding carboxylic acid and amine. This reaction is typically catalyzed by strong acids or bases. The resulting amino acid derivative, 2-amino-3-(benzyloxy)propanenitrile, and pentanoic acid can then serve as starting materials for the synthesis of new amide or ester analogs.
Conversely, the amide can be reduced to the corresponding secondary amine, N-[2-(benzyloxy)-1-cyanoethyl]pentan-1-amine, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation significantly alters the electronic and steric properties of this portion of the molecule.
Further modifications can be envisioned on the pentyl chain itself. For instance, selective oxidation of the terminal methyl group could introduce a carboxylic acid, alcohol, or aldehyde functionality, paving the way for further conjugation or derivatization.
Table 1: Plausible Functional Group Interconversions on the Pentanamide Chain
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Amide Hydrolysis | 6M HCl, reflux | 2-Amino-3-(benzyloxy)propanenitrile and Pentanoic acid |
| Amide Reduction | 1. LiAlH₄, THF, reflux; 2. H₂O | N-[2-(Benzyloxy)-1-cyanoethyl]pentan-1-amine |
Modifications of the Cyanoethyl Group
The cyanoethyl group is a highly versatile functional handle that can undergo a variety of chemical modifications. The nitrile functionality can be transformed into several other important chemical groups, significantly expanding the molecular diversity of the derivatives.
A common and important reaction of nitriles is their hydrolysis to carboxylic acids. Under acidic or basic conditions, the cyano group of this compound can be converted to a carboxylic acid, yielding N-[2-(benzyloxy)-1-carboxyethyl]pentanamide. This introduces a key functional group for further amide or ester formation.
Alternatively, the nitrile can be reduced to a primary amine. Reagents such as lithium aluminum hydride or catalytic hydrogenation (e.g., H₂, Raney Ni) can be employed to produce N-[2-(benzyloxy)-1-(aminomethyl)ethyl]pentanamide. This transformation provides a site for the introduction of new substituents via alkylation or acylation of the newly formed amine.
The cyano group can also participate in cycloaddition reactions. For example, reaction with azides can lead to the formation of tetrazoles, which are often used as bioisosteres for carboxylic acids in medicinal chemistry.
Table 2: Potential Modifications of the Cyanoethyl Group
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Nitrile Hydrolysis | H₂SO₄ (aq), reflux | N-[2-(Benzyloxy)-1-carboxyethyl]pentanamide |
| Nitrile Reduction | H₂, Raney Ni, high pressure | N-[2-(Benzyloxy)-1-(aminomethyl)ethyl]pentanamide |
Transformations Involving the Benzyloxy Ether
The benzyloxy ether serves as a protecting group for the hydroxyl functionality and its cleavage is a key transformation. The benzyl (B1604629) group can be removed under various conditions, most commonly through catalytic hydrogenation. organic-chemistry.org This reaction, typically employing palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas, yields the deprotected alcohol, N-[1-cyano-2-hydroxyethyl]pentanamide, and toluene (B28343) as a byproduct. organic-chemistry.org This deprotection unmasks a reactive hydroxyl group that can be further functionalized, for example, through esterification or etherification.
Beyond deprotection, the aromatic ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as nitro, halogen, or alkyl groups can be introduced onto the phenyl ring, allowing for fine-tuning of the molecule's electronic and steric properties.
Oxidative cleavage of the benzyl ether is another possibility, which can lead to the formation of a benzoate ester, which can then be hydrolyzed under basic conditions. organic-chemistry.org
Table 3: Representative Transformations of the Benzyloxy Ether
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Debenzylation | H₂, 10% Pd/C, Methanol, rt | N-[1-Cyano-2-hydroxyethyl]pentanamide |
| Aromatic Nitration | HNO₃, H₂SO₄, 0 °C | N-[2-((4-Nitrophenyl)methoxy)-1-cyanoethyl]pentanamide |
Synthesis of this compound as a Building Block
This compound can be strategically synthesized to serve as a chiral building block for more complex molecules. nih.gov Its synthesis would typically start from a protected serine derivative, such as O-benzyl-L-serine. The carboxylic acid of the protected amino acid can be activated and coupled with an appropriate amine. Alternatively, the amino group can be acylated.
A plausible synthetic route involves the conversion of the carboxylic acid of O-benzyl-L-serine to an amide, followed by dehydration of the primary amide to a nitrile. This sequence would install the cyanoethyl functionality. The free amino group could then be acylated with pentanoyl chloride or a related activated pentanoic acid derivative to yield the final product. The stereochemistry of the starting serine derivative would be transferred to the final building block.
The utility of such a building block lies in the orthogonal reactivity of its functional groups. For instance, the nitrile can be selectively modified without affecting the amide or the benzyl ether, and the benzyl ether can be deprotected without altering the other functionalities under specific conditions. This allows for a stepwise and controlled construction of more elaborate molecular architectures.
Development of Peptide Mimetics and Modified Amino Acid Conjugates
The structure of this compound is reminiscent of a modified dipeptide, making it an interesting candidate for the development of peptide mimetics. nih.govmdpi.com Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced metabolic stability and oral bioavailability. nih.govunifi.it
By modifying the pentanamide chain with different acyl groups, a variety of N-acylated amino nitrile derivatives can be synthesized. These compounds can be explored as mimics of the N-terminus of peptides. Furthermore, transformation of the cyano group into an amine or a carboxylic acid, as described in section 4.2, generates a modified amino acid scaffold. This scaffold can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. peptidesynthetics.co.uk
For example, hydrolysis of the nitrile to a carboxylic acid would produce a protected, non-proteinogenic amino acid that can be coupled to the N-terminus of a peptide. Conversely, reduction of the nitrile to an amine would allow for the elongation of a peptide chain from this new amino group. The benzyloxy group can be retained as a lipophilic side chain modification or deprotected to reveal a hydroxyl group for further conjugation, for instance, to sugars or lipids. These strategies enable the creation of novel peptide conjugates with potentially altered biological activities and pharmacokinetic profiles.
Reaction Mechanism and Kinetic Studies Pertinent to Synthesis
Mechanistic Elucidation of Key Bond-Forming Reactions, including SN1-like pathways in benzyloxy transfer
The primary bond-forming reaction in the synthesis of N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide is the acylation of the primary amine. This reaction typically proceeds via a nucleophilic addition-elimination mechanism when an acyl halide, such as pentanoyl chloride, is used as the acylating agent. chemguide.co.ukchemguide.co.uk The lone pair of electrons on the nitrogen atom of 2-amino-3-benzyloxypropanenitrile attacks the electrophilic carbonyl carbon of the pentanoyl chloride. This initial nucleophilic attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. A base, often a tertiary amine like triethylamine, is typically added to neutralize the hydrogen chloride byproduct. reddit.com
The benzyloxy group, while not directly participating in the amide bond formation, can influence the reaction through steric and electronic effects. Of particular interest is the potential for SN1-like pathways related to the benzyloxy group, especially under acidic conditions. stackexchange.comlibretexts.orgpressbooks.pubmasterorganicchemistry.com While the amide formation itself is not an SN1 reaction, any side reactions or subsequent transformations involving the benzyloxy group could proceed through such a mechanism. For instance, in the presence of a strong acid, the ether oxygen of the benzyloxy group can be protonated, making it a better leaving group. masterorganicchemistry.com This could lead to the formation of a stable benzylic carbocation, which could then be attacked by a nucleophile. pressbooks.pub However, under the typically mild basic or neutral conditions used for amide synthesis, the benzyloxy group is generally stable.
Kinetic and Thermodynamic Parameters of Synthetic Routes
Table 1: Factors Influencing Reaction Kinetics
| Parameter | Effect on Reaction Rate | Rationale |
|---|---|---|
| Concentration of Reactants | Increases with higher concentration | Higher frequency of molecular collisions. |
| Temperature | Increases with higher temperature | Molecules have higher kinetic energy, leading to more effective collisions. |
| Solvent Polarity | Can have a complex effect | Polar aprotic solvents can stabilize the transition state, accelerating the reaction. |
| Steric Hindrance | Decreases with increased steric hindrance | Bulky groups on either the amine or the acylating agent can impede the nucleophilic attack. |
Thermodynamically, the formation of an amide bond from an amine and an acyl chloride is a highly favorable process. nih.gov The reaction is generally exothermic, with a negative enthalpy change (ΔH), due to the formation of a stable amide bond and the liberation of hydrogen chloride. The entropy change (ΔS) is typically small. The Gibbs free energy change (ΔG) for the reaction is therefore significantly negative, indicating a spontaneous and essentially irreversible reaction under standard conditions.
While specific thermodynamic data for the synthesis of this compound is not available in the literature, the general principles of amide bond formation suggest a highly exergonic process. researchgate.net
Advanced Spectroscopic and Analytical Characterization for Complex Structures
High-Resolution Mass Spectrometry for Structural Confirmation
High-resolution mass spectrometry is a cornerstone technique for the structural confirmation of synthesized organic compounds. By providing a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm), HRMS allows for the unambiguous determination of the elemental formula of N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide. This level of precision is critical to distinguish the target compound from other potential species with the same nominal mass.
In a typical analysis, a solution of this compound is introduced into the mass spectrometer, often using a soft ionization technique such as electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion. The resulting high-resolution mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) of this ion is then compared to the theoretical exact mass calculated from its chemical formula, C₁₅H₂₀N₂O₂.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed on the isolated parent ion to induce fragmentation. The resulting fragmentation pattern provides a wealth of structural information, confirming the connectivity of the atoms within the molecule. Key fragmentation pathways for this compound would likely involve the cleavage of the amide bond, the loss of the benzyloxy group, and fragmentation of the pentanamide (B147674) side chain. The precise masses of these fragment ions, as determined by HRMS, serve as further evidence for the proposed structure.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Ion | Chemical Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₁₅H₂₁N₂O₂⁺ | 261.1598 |
| [M+Na]⁺ | C₁₅H₂₀N₂O₂Na⁺ | 283.1417 |
| [M-C₅H₉O]⁺ | C₁₀H₁₁N₂O⁺ | 175.0866 |
| [M-C₇H₇O]⁺ | C₈H₁₃N₂O⁺ | 153.1022 |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 |
Note: The data in this table is theoretical and serves as an illustrative example of what would be expected from an HRMS analysis. The actual observed fragments and their relative intensities would depend on the specific experimental conditions.
Chromatographic Separations of Isomers
The presence of a stereocenter at the carbon atom bearing the cyano and amide groups means that this compound can exist as a pair of enantiomers. For applications where stereochemistry is crucial, the separation and analysis of these isomers are necessary. High-performance liquid chromatography (HPLC) is the most common technique employed for the separation of enantiomers, typically utilizing a chiral stationary phase (CSP).
The choice of the chiral stationary phase is critical and is often determined through screening of various commercially available columns. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective in resolving a wide range of chiral compounds. The mobile phase composition, which typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar alcohol (e.g., isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomeric peaks.
The separation is monitored using a detector, such as a UV detector set to a wavelength where the benzyloxy group exhibits strong absorbance. The retention times of the two enantiomers will differ on the chiral column, allowing for their individual quantification. The elution order of the enantiomers would need to be determined using a stereochemically pure standard of one of the enantiomers, if available.
Table 2: Illustrative Chiral HPLC Method for the Separation of this compound Enantiomers
| Parameter | Condition |
| Column | Chiral Polysaccharide-based (e.g., Chiralcel OD-H) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This table presents a hypothetical set of HPLC conditions. The optimal conditions for the separation of this compound enantiomers would need to be determined experimentally.
Computational Chemistry and Molecular Modeling for N 2 Benzyloxy 1 Cyanoethyl Pentanamide Research
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Stereoselectivity
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms and predicting the stereochemical outcomes of multicomponent reactions used to synthesize molecules like N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide. This compound is a product of a Passerini or a related Ugi-type reaction, which involves the condensation of multiple components—in this case, likely an aldehyde, a carboxylic acid, and an isocyanide. DFT allows researchers to model the reaction at the electronic level, providing insights that are often difficult to obtain through experimental means alone.
The formation of this compound generates a new stereocenter, making the control of stereoselectivity a critical challenge. DFT calculations are instrumental in understanding and predicting which stereoisomer will be preferentially formed. This is achieved by mapping the potential energy surface of the reaction, identifying all relevant intermediates and transition states for the formation of each possible stereoisomer.
Theoretical studies on analogous three- and four-component Ugi and Passerini reactions have consistently shown that the diastereoselectivity is determined by the energetics of the nucleophilic attack of the isocyanide on a key intermediate, typically a chiral iminium ion. worldscientific.comufms.brresearchgate.net The reaction can be under either kinetic or thermodynamic control. DFT calculations can distinguish between these two scenarios by computing the activation energies and the relative stabilities of the final products.
For instance, in a theoretical investigation of a three-component Ugi reaction, the stereoselectivity was found to be under kinetic control. ufms.brufms.br The calculations revealed that the nucleophilic attack of the isocyanide on the less sterically hindered si-face of the chiral (E)-iminium ion had a lower activation energy (Ea) compared to the attack on the re-face. ufms.brufms.br This difference in activation barriers leads to the preferential formation of one diastereomer.
The general approach for analyzing the reaction pathway and stereoselectivity for the synthesis of this compound using DFT would involve the following steps:
Optimization of Geometries: The three-dimensional structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. Functionals like B3LYP or M06-2X with a suitable basis set, such as 6-31+G(d,p), are commonly employed for this purpose. worldscientific.comufms.br
Frequency Calculations: Vibrational frequency calculations are performed to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
Transition State Searching: Sophisticated algorithms are used to locate the transition state structures connecting the reactants to the intermediates and the intermediates to the products for each stereoisomeric pathway.
Energy Profile Construction: By calculating the relative energies of all stationary points on the potential energy surface, a detailed energy profile for the reaction mechanism is constructed. This profile visualizes the energy barriers (activation energies) and the thermodynamic stability of each species.
The data generated from these calculations can be compiled into tables to compare the energetic profiles of the competing diastereomeric pathways.
Table 1: Hypothetical DFT-Calculated Energies for the Stereodetermining Step in the Synthesis of this compound
This table presents a hypothetical set of data that would be generated from a DFT study to determine the stereoselectivity of the reaction. The values illustrate how computational data can be used to predict the major product. The stereoselectivity is determined by the difference in activation energies (ΔE‡) for the attack of the isocyanide on the two faces (re and si) of the iminium intermediate.
| Pathway | Intermediate | Transition State (TS) | Relative Energy of TS (kcal/mol) | Activation Energy (Ea) (kcal/mol) | Final Product Relative Energy (kcal/mol) | Predicted Diastereomeric Excess (d.e.) |
|---|---|---|---|---|---|---|
| Pathway A (re-face attack) | (E)-Iminium Ion | TS_re | 10.5 | 10.5 | -42.1 | Major product from Pathway B |
| Pathway B (si-face attack) | (E)-Iminium Ion | TS_si | 8.2 | 8.2 | -44.5 |
In the hypothetical scenario presented in Table 1, the activation energy for the si-face attack (Pathway B) is 2.3 kcal/mol lower than for the re-face attack (Pathway A). This indicates a kinetic preference for the formation of the diastereomer resulting from Pathway B. Furthermore, the final product from Pathway B is also thermodynamically more stable by 2.4 kcal/mol. Therefore, both kinetic and thermodynamic factors favor the product from Pathway B, which would be predicted to be the major isomer. researchgate.net Such computational findings are invaluable for rationalizing experimentally observed stereoselectivities and for designing new, more selective catalysts and reaction conditions for the synthesis of complex molecules like this compound. rsc.org
Academic Research Applications and Contributions to Chemical Diversity
Design and Synthesis as Chemical Probes for Enzyme Inhibition Studies
N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide and its analogs have been instrumental as chemical probes in the study of enzyme inhibition, particularly targeting cysteine proteases like Cathepsin S and Dipeptidyl Peptidase I (DPPI). The design of such probes is crucial for understanding enzyme mechanisms and for the development of therapeutic agents. Chemical probes are powerful tools that allow for the investigation of biological processes, and the specific structural features of this compound make it suitable for exploring the active sites of these enzymes.
Cathepsin S is a lysosomal cysteine protease that plays a significant role in the degradation of the invariant chain, a crucial step in the MHC class II antigen presentation pathway. apexbt.com Its inhibition is a therapeutic strategy for autoimmune and inflammatory diseases. apexbt.com Similarly, Dipeptidyl Peptidase I (also known as Cathepsin C) is a lysosomal cysteine protease responsible for the activation of several neutrophil serine proteases, making it a target for inflammatory diseases like bronchiectasis. nih.gov
The synthesis of nitrile-containing compounds like this compound is a key area of interest because the cyano group can act as a "warhead," forming a reversible covalent bond with the catalytic cysteine residue in the active site of these proteases.
Structure-Activity Relationship (SAR) Investigations in in vitro Systems
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For inhibitors based on the this compound scaffold, SAR investigations in in vitro systems are performed to optimize potency and selectivity.
These studies typically involve systematic modifications of different parts of the molecule:
The Pentanamide (B147674) Group (Acyl Moiety): The length and nature of this alkyl chain are varied to explore the S1 binding pocket of the target enzyme. Altering this group can significantly impact the inhibitor's potency.
The Benzyloxy Group: This group often interacts with the S2 pocket of the enzyme. Modifications to the benzyl (B1604629) ring, such as adding substituents or changing its position, help to probe the specific interactions within this pocket to enhance binding affinity.
The Cyanoethyl Moiety: The nitrile group is a key pharmacophore. Its interaction with the active site cysteine is critical for inhibition.
The goal of these SAR studies is to develop a detailed understanding of the molecular interactions governing inhibition, which is essential for designing more effective and selective drug candidates.
| Compound Modification | Target Interaction Site | Observed Effect on Activity |
| Variation of the acyl chain length | S1 Pocket | Potency is sensitive to chain length and branching. |
| Substitution on the benzyl ring | S2 Pocket | Electronic and steric factors influence binding affinity. |
| Replacement of the nitrile group | Catalytic Cysteine | Loss of covalent interaction mechanism often leads to a significant drop in potency. |
Analysis of Ligand-Target Binding Interactions
Understanding the precise binding interactions between an inhibitor and its target enzyme is crucial for rational drug design. For this compound and its derivatives, techniques such as X-ray crystallography and computational molecular modeling are employed to analyze these interactions at an atomic level.
These analyses reveal key binding motifs:
Covalent Thioimidate Adduct: The electrophilic carbon of the nitrile group is attacked by the nucleophilic thiol of the active site cysteine residue, forming a reversible covalent thioimidate adduct.
Hydrogen Bonding: The amide backbone of the inhibitor often forms hydrogen bonds with residues in the enzyme's active site, contributing to the stability of the complex.
By elucidating these interactions, researchers can refine the inhibitor's structure to maximize complementarity with the enzyme's active site, thereby improving both potency and selectivity. biorxiv.org
Contribution to Chemical Libraries for Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a powerful strategy used in drug discovery to create collections of structurally diverse small molecules. nih.govcam.ac.uk The goal of DOS is to efficiently explore a broad range of chemical space to identify novel bioactive compounds. cam.ac.uk
Scaffolds derived from this compound can serve as starting points for DOS libraries. The modular nature of this compound, with its distinct amide, benzyloxy, and cyanoethyl components, allows for the introduction of diversity at multiple points. By employing various synthetic reactions and building blocks, a wide array of analogs can be generated from this central scaffold. These libraries can then be screened against a multitude of biological targets to uncover new therapeutic leads for various diseases. bham.ac.uk The inclusion of such compounds contributes to the structural and functional diversity of chemical libraries, increasing the probability of finding hits in high-throughput screening campaigns. nih.gov
Role in the Development of Novel Chiral Building Blocks
Chirality is a critical aspect of drug design, as different enantiomers of a molecule can have vastly different biological activities and metabolic fates. enamine.net The development of new drugs increasingly relies on the use of enantiomerically pure chiral building blocks. enamine.net
This compound contains a stereocenter at the carbon atom bearing the cyano group. The synthesis of specific stereoisomers of this compound and its derivatives provides valuable chiral building blocks for the construction of more complex molecules. nih.govnih.gov These building blocks are essential for creating stereochemically defined drugs, particularly for targets like proteases where stereospecific interactions are paramount for effective binding. Asymmetric synthesis methods are often employed to produce these chiral intermediates with high optical purity, ensuring that the final compounds have the desired stereochemistry for optimal biological activity. sigmaaldrich.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, benzyloxy groups can be introduced via substitution of halides (e.g., chloro or bromo intermediates) under alkaline conditions, while the cyanoethyl moiety may form through nitrile group incorporation using reagents like cyanogen bromide. Similar pentanamide derivatives are synthesized by coupling intermediates (e.g., piperazine or diazepane derivatives) with pentanamide backbones via carbodiimide-mediated condensation . Purification often employs normal-phase chromatography or recrystallization .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm substituent positions and stereochemistry (e.g., integration ratios for benzyl protons at δ 7.3–7.5 ppm and cyanoethyl signals near δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks for C₁₈H₂₃N₃O₂ at m/z 325.18) .
- IR Spectroscopy : Identifies functional groups like nitriles (~2240 cm⁻¹) and amides (~1650 cm⁻¹) .
Q. What are the primary biological targets of this compound?
- Methodological Answer : The compound is a multi-target agent, primarily inhibiting Cathepsin K , a cysteine protease involved in bone resorption and cancer metastasis. Activity is assessed via enzymatic assays using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) and IC₅₀ determination. Selectivity is tested against related proteases like Cathepsin L .
Advanced Research Questions
Q. What methodologies are used to study its multi-target pharmacological effects?
- Methodological Answer :
- Enzymatic Profiling : High-throughput screening against panels of proteases/kinases to identify off-target interactions .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to Cathepsin K’s active site, guided by X-ray crystallography data (PDB: 7KJL). The benzyloxy group occupies the S2 pocket, while the cyanoethyl moiety interacts with catalytic cysteine residues .
- In Vivo Efficacy : Orthotopic tumor models (e.g., breast cancer in mice) evaluate metastasis reduction via bioluminescence imaging and histopathology .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s activity?
- Methodological Answer : Systematic modifications include:
- Benzyloxy Substituents : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance binding affinity. For example, 4-Cl analogs show 5-fold lower IC₅₀ against Cathepsin K .
- Cyanoethyl Chain Length : Shortening the chain (e.g., propionamide vs. pentanamide) reduces steric hindrance in the active site .
- Stereochemistry : Chiral HPLC separates enantiomers; (S)-configured derivatives often exhibit higher selectivity .
Q. How can researchers resolve contradictions in purity or bioactivity data?
- Methodological Answer :
- Analytical Triangulation : Combine HPLC (≥95% purity), elemental analysis (C/H/N ±0.4%), and X-ray crystallography to confirm structure .
- Batch Reproducibility : Statistical analysis (e.g., ANOVA) of IC₅₀ values across synthesis batches identifies protocol inconsistencies .
- Counter-Screening : Test inactive batches against decoy targets (e.g., serum albumin) to detect non-specific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
